(Z)-3-(Tributylstannyl)prop-2-en-1-ol

Description

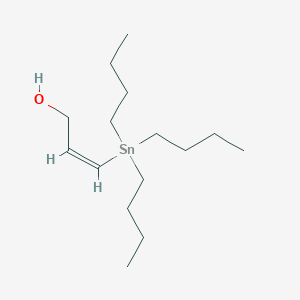

(Z)-3-(Tributylstannyl)prop-2-en-1-ol is an organotin compound characterized by a tributylstannyl group attached to the propenol backbone in a Z-configuration. This compound serves as a critical intermediate in synthetic organic chemistry, particularly in radiopharmaceutical synthesis. Its utility arises from the reactivity of the stannyl group in cross-coupling reactions, such as the Stille reaction, enabling the introduction of iodine isotopes (e.g., iodine-123 or iodine-125) into bioactive molecules. For example, it was employed in the synthesis of the P2X7 receptor ligand VPGIS191, achieving radiochemical yields of 71–85% . The stereochemistry (Z-configuration) is crucial for ensuring regioselectivity and reaction efficiency in these applications .

Properties

CAS No. |

74141-12-1; 74141-13-2 |

|---|---|

Molecular Formula |

C15H32OSn |

Molecular Weight |

347.13 |

IUPAC Name |

(Z)-3-tributylstannylprop-2-en-1-ol |

InChI |

InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2,4H,3H2; |

InChI Key |

ODLVTDCSVYRSPD-UHFFFAOYSA-N |

SMILES |

CCCC[Sn](CCCC)(CCCC)C=CCO |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Discrepancies

- Yield Variations : Literature reports discrepancies in yields for this compound synthesis (61% vs. 76% in prior studies), attributed to differences in reaction scale or purification methods .

- Stereochemical Impact : Studies confirm that the Z-isomer’s configuration is critical for high radiochemical yields, as evidenced by the superior performance of VPGIS191 compared to analogues synthesized from E-isomers .

Notes

- Handling Precautions: Organotin compounds require strict adherence to safety protocols due to toxicity.

- Analytical Challenges : Mass spectrometry differentiation between stereoisomers is complicated by identical molecular weights, necessitating NMR or IR for structural confirmation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-3-(Tributylstannyl)prop-2-en-1-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is synthesized via stannylcupration of propargylic alcohol precursors, where Bu₃Sn(Bu)CuCNLi₂ is generated in situ to ensure regioselectivity and retention of the Z-configuration . An alternative approach involves the Appel reaction, converting this compound to brominated derivatives using reagents like CBr₄ and PPh₃, though yields may vary (61% vs. literature-reported 76%) depending on catalyst efficiency and purification protocols . Stereochemical integrity is maintained by avoiding harsh conditions (e.g., high temperatures) that promote isomerization.

Q. How is this compound characterized structurally, and what spectroscopic markers confirm its configuration?

- Methodological Answer : Key characterization techniques include:

- ¹H NMR : A singlet at δ ~6.13 ppm for the vinyl proton, with coupling constants (J = 1.6 Hz) confirming the Z-configuration .

- ¹³C NMR : Peaks at δ 122.84 (C-Sn) and 34.72 ppm (CH₂-OH) .

- IR : Broad O-H stretch at ~3397 cm⁻¹ and Sn-C vibrations at 793–838 cm⁻¹ .

- HRMS : [M + Na]⁺ at m/z 215.9283 (calcd. 215.9286) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for Appel reactions involving tributylstannyl propenols?

- Methodological Answer : Discrepancies (e.g., 61% vs. 76% yields) may arise from:

- Reagent purity : Impurities in CBr₄ or PPh₃ reduce efficiency. Use freshly distilled reagents.

- Catalyst loading : Suboptimal HOBt or EDCI ratios in coupling steps .

- Workup protocols : Incomplete extraction or column chromatography losses. Validate via TLC and optimize solvent systems (e.g., hexane/EtOAc gradients).

Q. What strategies prevent tributyltin group degradation during cross-coupling reactions with this compound?

- Methodological Answer :

- Catalyst selection : Use Pd(0) or Ni(0) catalysts under inert atmospheres to avoid oxidative destannylation.

- Solvent choice : Anhydrous THF or DMF minimizes hydrolysis.

- Temperature control : Reactions at ≤60°C prevent β-hydride elimination.

- Additives : LiCl or CuI stabilizes tin intermediates in Stille couplings .

Q. How does the steric bulk of the tributyltin group influence reactivity in allylic substitution or tandem reactions?

- Methodological Answer : The Bu₃Sn group:

- Enhances regioselectivity : Directs nucleophilic attack to the α-position due to steric shielding of the β-site.

- Retards reaction rates : Bulky tin slows transmetallation in cross-couplings, requiring longer reaction times or elevated temperatures.

- Facilitates radical pathways : Tin participates in chain-transfer steps, enabling tin-hydride-mediated cyclizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.